molecular formula C11H13N5O4 B2701275 2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1903885-04-0

2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2701275
CAS RN: 1903885-04-0
M. Wt: 279.256
InChI Key: BBGYCCYMGVZWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, commonly known as AMO-5, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. AMO-5 belongs to the family of oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

Antiviral Research

This compound has shown potential in antiviral research, particularly against SARS-CoV-2. Its structure allows it to inhibit the main protease (Mpro) of the virus, which is crucial for viral replication. This makes it a promising candidate for developing antiviral drugs targeting COVID-19 .

Antibacterial Applications

The unique structure of this compound, featuring both isoxazole and oxadiazole rings, provides it with significant antibacterial properties. It can be used to develop new antibiotics, especially against resistant bacterial strains. Research has shown that such compounds can disrupt bacterial cell wall synthesis and function .

Cancer Treatment

In oncology, this compound is being explored for its potential to inhibit cancer cell proliferation. Its ability to interfere with specific cellular pathways that are overactive in cancer cells makes it a candidate for targeted cancer therapies. Studies have indicated its effectiveness in reducing tumor growth in preclinical models .

Anti-inflammatory Agents

The compound’s structure allows it to modulate inflammatory responses, making it useful in developing anti-inflammatory drugs. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases .

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing neuroprotective agents .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which can be harnessed to develop treatments for diseases caused by oxidative stress. Its ability to scavenge free radicals and protect cells from oxidative damage is being explored in various research studies .

Enzyme Inhibition

This compound can act as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways. Its inhibitory effects on specific enzymes can be utilized to develop drugs for metabolic disorders and other diseases where enzyme regulation is crucial .

Drug Delivery Systems

The compound’s chemical properties make it suitable for use in drug delivery systems. It can be used to enhance the stability and bioavailability of drugs, ensuring more effective delivery to target sites within the body. Research is ongoing to optimize its use in various drug delivery platforms .

These applications highlight the versatility and potential of “2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide” in scientific research and drug development.

MDPI

properties

IUPAC Name

2-acetamido-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4/c1-6-3-8(15-19-6)11-14-10(20-16-11)5-13-9(18)4-12-7(2)17/h3H,4-5H2,1-2H3,(H,12,17)(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGYCCYMGVZWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

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